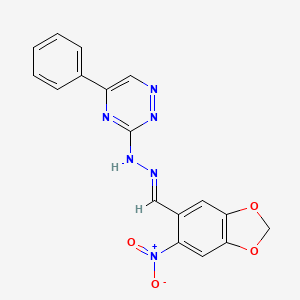
N-benzyl-N-(mesitylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(mesitylsulfonyl)glycine, also known as Bn-Mes-Gly-OH, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. It belongs to the class of amino acid derivatives and has a molecular weight of 365.47 g/mol.
Mechanism of Action
The mechanism of action of N-benzyl-N-(mesitylsulfonyl)glycine involves the inhibition of enzyme activity by binding to the active site of the enzyme. This results in the disruption of the enzyme's function, leading to a decrease in the activity of the targeted enzyme.
Biochemical and Physiological Effects:
N-benzyl-N-(mesitylsulfonyl)glycine has been shown to exhibit various biochemical and physiological effects, including the inhibition of aminopeptidase N, dipeptidyl peptidase IV, and neutral endopeptidase. These enzymes play important roles in regulating blood pressure, immune response, and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-N-(mesitylsulfonyl)glycine in lab experiments is its potent inhibitory activity against various enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using N-benzyl-N-(mesitylsulfonyl)glycine is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-benzyl-N-(mesitylsulfonyl)glycine. One potential direction is the development of more potent inhibitors of aminopeptidases, carboxypeptidases, and dipeptidyl peptidases. Another direction is the investigation of the therapeutic potential of N-benzyl-N-(mesitylsulfonyl)glycine in various diseases, including hypertension, diabetes, and cancer. Additionally, the structure-activity relationship of N-benzyl-N-(mesitylsulfonyl)glycine can be further explored to design more effective inhibitors.
Synthesis Methods
The synthesis of N-benzyl-N-(mesitylsulfonyl)glycine can be achieved through a multistep process. The first step involves the protection of the amino group of glycine with a tert-butyloxycarbonyl (Boc) group, followed by the reaction of the protected glycine with mesitylsulfonyl chloride to obtain N-Boc-N-(mesitylsulfonyl)glycine. The Boc group is then removed by treatment with trifluoroacetic acid, and the resulting amino acid is reacted with benzyl bromide to obtain N-benzyl-N-(mesitylsulfonyl)glycine.
Scientific Research Applications
N-benzyl-N-(mesitylsulfonyl)glycine has been extensively studied for its potential applications in drug development. It has been shown to exhibit inhibitory activity against various enzymes, including aminopeptidases, carboxypeptidases, and dipeptidyl peptidases. These enzymes play crucial roles in various physiological processes, including the regulation of blood pressure and immune response.
properties
IUPAC Name |
2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-9-14(2)18(15(3)10-13)24(22,23)19(12-17(20)21)11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUKIOXBWALXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5787636.png)

![7-[(3-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5787660.png)

![3-[(diethylamino)sulfonyl]-4-methyl-N-2-pyridinylbenzamide](/img/structure/B5787668.png)

![N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5787687.png)
![1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5787696.png)
![{[methyl(methylsulfonyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5787702.png)

![N-(4-isopropylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5787729.png)

![5-isopropyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5787741.png)
